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Compound of Interest

Compound Name: Tirandamycin A

Cat. No.: B1505716

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis
of Tirandamycin C, a member of the tetramic acid family of natural products. Tirandamycins
exhibit a range of biological activities, including antibacterial, antifungal, and anti-HIV
properties. Tirandamycin C is considered a biosynthetic precursor to other members of this
family, making its synthesis a significant achievement in natural product chemistry.[1][2][3] This
guide focuses on the first enantioselective total synthesis of (-)-Tirandamycin C as
accomplished by Roush and co-workers, with reference to alternative strategies.

Retrosynthetic Strategy

The enantioselective total synthesis of (-)-Tirandamycin C hinges on a convergent strategy,
where two key fragments are synthesized independently and then coupled. The retrosynthetic
analysis, as conceptualized by Roush et al., disconnects the molecule at the dienoyl side chain
attached to the tetramic acid moiety.[1] This leads to two primary synthons: a bicyclic aldehyde
and a phosphonate reagent containing the tetramic acid core.

The key bond disconnection is the C1'-C2' double bond, which can be formed via a Horner-
Wadsworth-Emmons olefination. The bicyclic aldehyde fragment is further simplified, with the
critical anti,anti-stereotriad being established through a highly stereoselective mismatched
double asymmetric y-stannylcrotylboration reaction.[1][2][4][5][6][7]
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An alternative retrosynthesis by Reddy et al. employs a desymmetrization protocol to construct
the core bicyclic system.[8] Key reactions in this approach include a Still-Gennari (Z)-selective
olefination and a Dieckmann cyclization to form the tetramic acid ring.[8]
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Caption: Retrosynthetic analysis of (-)-Tirandamycin C.
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Key Synthetic Steps and Experimental Protocols

The enantioselective total synthesis of (-)-Tirandamycin C by Roush and co-workers was
accomplished in 14 steps.[1][4] The following sections detail the protocols for the pivotal
reactions.

Mismatched Double Asymmetric y-Stannyicrotylboration

This reaction is crucial for establishing the anti,anti-stereotriad in the bicyclic core. The reaction
involves the coupling of aldehyde 8 with the (R)-E-9 crotylborane reagent.

Protocol:

To a solution of aldehyde 8 in a suitable solvent (e.g., toluene) at -78 °C is added the (R)-E-9

crotylborane reagent.

e The reaction mixture is stirred at -78 °C for a specified time until completion, monitored by
TLC.

e The reaction is quenched by the addition of a quenching agent (e.g., methanol).
e The mixture is warmed to room temperature and subjected to an oxidative workup.

e The crude product is purified by flash column chromatography to yield the desired

homoallylic alcohol.

Key
. Product ]
Reactants Reagents/Conditio . Yield
Stereoselectivity
ns

Toluene, -78 °C,

Aldehyde 8, (R)-E-9 o o
followed by oxidative >15:1 (anti,anti) N/A

crotylborane reagent
workup

Ring-Closing Metathesis (RCM)

The formation of the lactone ring is achieved through a ring-closing metathesis reaction using
Grubbs' second-generation catalyst.
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Protocol:

» To a solution of the acylated homoallylic alcohol (ester 13) in a degassed solvent (e.qg.,
CH2CI2) is added Grubbs' second-generation catalyst (10 mol %) and tetrafluoro-1,4-
benzoquinone (TFBQ, 10 mol %).[1]

e The reaction mixture is heated to 60 °C and stirred until completion.
e The solvent is removed under reduced pressure.

e The crude product is purified by flash column chromatography to afford lactone 15.[1]

Starting Material Catalyst/Additive Product Yield

Grubbs' Il catalyst,
Ester 13 tetrafluoro-1,4- Lactone 15 76%

benzoquinone

Horner-Wadsworth-Emmons (HWE) Olefination

The final coupling of the bicyclic aldehyde and the phosphonate reagent is accomplished via an
HWE olefination to construct the dienoyl side chain.

Protocol:

To a solution of the phosphonate reagent 6 in THF at a low temperature is added a base
(e.g., KOt-Bu).[1]

e The resulting ylide is stirred for a short period before the addition of a solution of the bicyclic
aldehyde 5 in THF.

e The reaction mixture is allowed to warm to room temperature and stirred until completion.
e The reaction is quenched with a saturated aqueous solution of NH4CI.

e The aqueous layer is extracted with an organic solvent (e.g., EtOAc).
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e The combined organic layers are dried, concentrated, and purified by chromatography to
yield the DMB-protected Tirandamycin C.[1]

Key
Reactants Reagents/Conditio Product Yield
ns

Aldehyde 5,

DMB-protected
Phosphonate reagent KOt-Bu, THF ] ] 74%
5 Tirandamycin C

Final Deprotection

The synthesis is completed by the removal of the dimethoxybenzyl (DMB) protecting group.
Protocol:

e The DMB-protected Tirandamycin C is dissolved in an acidic medium (e.qg., trifluoroacetic
acid, TFA).[1]

e The reaction is stirred at room temperature until the deprotection is complete.
e The acid is removed under reduced pressure.

e The crude product is purified to yield (-)-Tirandamycin C.

Starting Material Reagent Product Yield

DMB-protected ' .
] ) TFA (-)-Tirandamycin C (1) 31%
Tirandamycin C

Overall Synthesis Workflow

The following diagram illustrates the key transformations in the total synthesis of (-)-
Tirandamycin C.
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Caption: Workflow for the total synthesis of (-)-Tirandamycin C.
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Summary of Quantitative Data

Ke
Starting Yy . Stereoselec
Step . Reagents/C  Product Yield (%) .
Material(s) tivity
atalysts
) Homoallylic Methacryloyl
Acylation ) Ester 13 86 N/A
alcohol 11 chloride
) ) Grubbs' Il
Ring-Closing
) Ester 13 catalyst, Lactone 15 76 N/A
Metathesis
TFBQ
Deprotection Lactone 15 TBAF, HOAcC Alcohol 16 ~100 N/A
Dess-Martin
Oxidation Alcohol 16 o Aldehyde 8 95 N/A
periodinane
Mismatched
Double Aldehyde 8,
Asymmetric (R)-E-9 Stereotriad
- N/A >15:1
y- crotylborane 18
Stannylcrotyl reagent
boration
Horner- DMB-
Aldehyde 5,
Wadsworth- protected
Phosphonate  KOt-Bu i ] 74 N/A
Emmons 5 Tirandamycin
Olefination C
DMB-
(-
] protected i )
Deprotection ] ] TFA Tirandamycin 31 N/A
Tirandamycin
C
C
Conclusion

The total synthesis of (-)-Tirandamycin C by Roush and co-workers provides an elegant and

efficient pathway to this biologically active natural product. The key to this synthesis is the

highly stereoselective construction of the anti,anti-stereotriad via a mismatched double

asymmetric y-stannylcrotylboration. The subsequent steps, including a ring-closing metathesis
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and a Horner-Wadsworth-Emmons olefination, efficiently assemble the complex architecture of
the final molecule. This synthetic route not only provides access to Tirandamycin C for further
biological evaluation but also opens avenues for the synthesis of other members of the
tirandamycin family.[1][4] An alternative 20-step synthesis with a 12% overall yield has also
been reported, utilizing a desymmetrization protocol.[8] These synthetic strategies offer
valuable tools for medicinal chemists and drug development professionals exploring the
therapeutic potential of the tirandamycin class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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